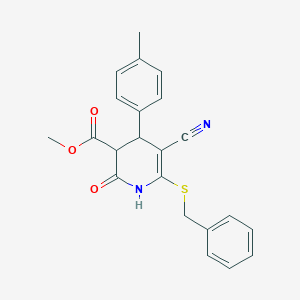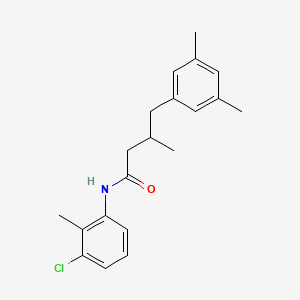![molecular formula C23H30N2O6S3 B3960733 N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3960733.png)
N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its multiple sulfonamide groups and cyclopentyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides and amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing catalysts and specific solvents to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the sulfonamide groups or introducing new substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Often employs nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biochemical pathways. This interaction is often mediated by the sulfonamide groups, which can form hydrogen bonds or ionic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-CYCLOPENTYL-3-FLUOROBENZENESULFONAMIDE: Shares the cyclopentyl and sulfonamide groups but differs in the presence of a fluorine atom.
N-CYCLOPENTYL-3,5-DIFLUOROBENZAMIDE: Similar structure with additional fluorine atoms, affecting its reactivity and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
N-cyclopentyl-5-[3-(cyclopentylsulfamoyl)phenyl]sulfonyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S3/c1-17-13-14-21(16-23(17)34(30,31)25-19-9-4-5-10-19)32(26,27)20-11-6-12-22(15-20)33(28,29)24-18-7-2-3-8-18/h6,11-16,18-19,24-25H,2-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPCCFFWPVFECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCCC3)S(=O)(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B3960655.png)

![methyl 4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B3960664.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(3-methylphenyl)butanoic acid](/img/structure/B3960716.png)

![2-(4-BENZYLPIPERAZIN-1-YL)-N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]ACETAMIDE](/img/structure/B3960730.png)
![2-CHLORO-N-(2-NITROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B3960735.png)
![1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea](/img/structure/B3960743.png)
![5-butylsulfanyl-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3960744.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3960747.png)
![3-[3-[Di(propan-2-yl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3960748.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B3960756.png)
